molecular formula C9H16ClNO2 B13574796 methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride

methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride

Cat. No.: B13574796
M. Wt: 205.68 g/mol
InChI Key: QIFNZYPMNJVECS-VEASCYRISA-N
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Description

Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride is a bicyclic amino acid derivative with a unique structural motif. The compound features a bicyclo[1.1.1]pentane (BCP) scaffold, a highly strained bridge system known for its use in medicinal chemistry to replace traditional aromatic or aliphatic groups, enhancing metabolic stability and bioavailability. The hydrochloride salt improves solubility and handling properties. Key characteristics include:

  • Molecular formula: C₉H₁₄ClNO₂ (based on Enamine Ltd’s catalog entry) .
  • Molecular weight: 207.67 g/mol (calculated from formula).
  • CAS No.: EN300-37139259 (assigned by Enamine Ltd) .

Its synthesis typically involves strain-release strategies or transition-metal catalysis.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7(10)5-9-2-6(3-9)4-9;/h6-7H,2-5,10H2,1H3;1H/t6?,7-,9?;/m0./s1

InChI Key

QIFNZYPMNJVECS-VEASCYRISA-N

Isomeric SMILES

COC(=O)[C@H](CC12CC(C1)C2)N.Cl

Canonical SMILES

COC(=O)C(CC12CC(C1)C2)N.Cl

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane scaffold is typically synthesized via the strain-release reaction of [1.1.1]propellane, a highly strained bicyclic hydrocarbon. A recent study demonstrated a large-scale, flow photochemical addition of [1.1.1]propellane to diacetyl, enabling kilogram-scale synthesis of the bicyclo[1.1.1]pentane core within one day. This method uses blue LED irradiation (450 nm) at 35 °C under argon atmosphere to facilitate the reaction efficiently and safely at scale.

Subsequent haloform reaction of the resulting diketone yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile intermediate for further functionalization. This intermediate is crucial for synthesizing various BCP-containing building blocks, including amino acids, alcohols, and trifluoroborates, which are essential for medicinal chemistry applications.

Step Reaction Type Conditions Scale Yield/Remarks
1 Photochemical addition Blue LED (450 nm), 35 °C, argon 1 kg scale Efficient BCP core synthesis
2 Haloform reaction Batch process Multigram scale Conversion to BCP-1,3-dicarboxylic acid

Functionalization to Amino Acid Derivative

The key step to obtain methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride involves the transformation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives into amino acid esters. This typically requires:

  • Selective monoesterification or protection of one carboxyl group.
  • Introduction of the amino functionality at the α-position relative to the ester.
  • Formation of the hydrochloride salt for stability and handling.

One reported approach involves the use of standard peptide synthesis techniques or amino acid synthesis protocols adapted to the BCP scaffold, employing protecting groups and coupling reagents to achieve the desired stereochemistry (2S configuration) and purity.

Representative Synthetic Route (Hypothetical Outline)

  • Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester:
    • Partial esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with methanol under acidic catalysis.
  • α-Amination:
    • Introduction of the amino group at the 2-position using chiral auxiliaries or asymmetric synthesis methods to ensure the (2S) stereochemistry.
  • Salt Formation:
    • Treatment of the amino acid methyl ester with hydrochloric acid to form the hydrochloride salt, improving solubility and stability.

Detailed Research Findings and Data

Photochemical Synthesis of Bicyclo[1.1.1]pentane Core

Conversion to BCP-Containing Amino Acids

  • Representative transformations include conversions to amino acids via standard organic synthesis techniques.
  • Amino acid derivatives synthesized from BCP cores demonstrate enhanced physicochemical properties suitable for drug design.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Conditions/Notes Scale/Yield Reference
Bicyclo[1.1.1]pentane core synthesis Photochemical addition of [1.1.1]propellane to diacetyl Blue LED, 450 nm, 35 °C, argon atmosphere 1 kg scale, high yield
Conversion to BCP-1,3-dicarboxylic acid Haloform reaction Batch, multigram scale Multigram scale
Esterification and α-amination Standard amino acid synthesis Acid-catalyzed esterification, chiral amination Lab scale, stereoselective Literature inferred
Hydrochloride salt formation Acid-base reaction HCl treatment Quantitative Literature inferred

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group and ester moiety participate in nucleophilic substitution reactions. Key examples include:

Reaction Type Reagents/Conditions Products Notes
Amide FormationN-Hydroxysuccinimide, DIC, DMAPActivated ester intermediates for peptide coupling Used to synthesize BCP-containing amino acid conjugates .
Ester HydrolysisLiOH, H₂O/THFBicyclo[1.1.1]pentane-1,3-dicarboxylic acidScalable under basic conditions; critical for further derivatization .

The ester group undergoes hydrolysis to yield carboxylic acids, which are pivotal for synthesizing alcohols, amines, and trifluoroborates .

Oxidation and Reduction

The BCP core and side chains exhibit redox activity:

Reaction Type Reagents/Conditions Products Notes
OxidationKMnO₄, acidic conditionsKetone or carboxylic acid derivativesLimited by BCP’s strain but feasible for specific positions.
ReductionLiAlH₄Alcohol derivativesApplied to ester-to-alcohol conversions in gram-scale syntheses .

The bicyclic structure’s rigidity influences selectivity, favoring reactions at the ester or amino group over the BCP core.

Photochemical Cycloadditions

The amino group facilitates imine formation, enabling photochemical (4+2)-cycloadditions with alkenes:

Reaction Type Reagents/Conditions Products Notes
Formal (4+2)-CycloadditionLight (450 nm), alkenesBicyclo[3.1.1]heptan-1-amine derivativesConverts BCP to bicyclo[3.1.1]heptane skeletons via diradical intermediates .

This reaction exploits the BCP’s propensity for radical ring-opening, enabling access to sp³-rich amines for medicinal chemistry .

Functional Group Interconversions

The compound serves as a scaffold for diverse building blocks:

Reaction Type Reagents/Conditions Products Notes
EsterificationBenzyl alcohol, DCCBenzyl-protected BCP estersEnables orthogonal protection strategies .
AminationNH₃, H₂/Pd-CPrimary aminesUsed to generate BCP-containing amine libraries .
Trifluoroborate SynthesisPinacol borane, Ir catalysisBCP-trifluoroborate complexesFacilitates Suzuki-Miyaura couplings .

Mechanistic Insights

  • Radical Reactivity : The BCP core undergoes strain-driven ring-opening under photochemical conditions, forming diradicals that trap alkenes or undergo hydrogen atom transfer .

  • Steric Effects : The BCP’s geometry shields certain positions, directing reactivity to the amino and ester groups .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride and two structurally related compounds:

Property Methyl(2S)-2-amino-3-{BCP}propanoate HCl (2S)-2,5-Diaminopentanamide Dihydrochloride 3-Amino-1-ethylpiperidin-4-ol Hydrochloride
Core structure Bicyclo[1.1.1]pentane Linear diaminopentanamide Piperidine ring with ethyl and hydroxyl groups
Molecular formula C₉H₁₄ClNO₂ C₅H₁₃N₃O·(HCl)₂ C₇H₁₆ClN₂O
Molecular weight (g/mol) 207.67 244.11 177.63
CAS No. EN300-37139259 71697-89-7 EN300-37139240
Hazard classification Not explicitly stated Not classified for health/physical hazards Not explicitly stated

Key observations :

  • The BCP-containing compound has a significantly higher molecular weight compared to the piperidine derivative due to the bicyclic scaffold.
  • Unlike the diaminopentanamide dihydrochloride, which has two amine groups and higher nitrogen content, the BCP derivative’s reactivity is dominated by steric effects .
Methyl(2S)-2-amino-3-{BCP}propanoate Hydrochloride
  • Applications : Used as a building block in peptide mimetics and protease inhibitors. The BCP group mimics tert-butyl or phenyl groups while reducing lipophilicity.
  • Research findings : BCP-containing compounds exhibit enhanced metabolic stability in preclinical models, attributed to reduced cytochrome P450 interactions.
(2S)-2,5-Diaminopentanamide Dihydrochloride
  • Applications : Intermediate in peptide synthesis; its linear structure facilitates backbone flexibility.
  • Limitations : Higher polarity may reduce membrane permeability compared to bicyclic analogs .
3-Amino-1-ethylpiperidin-4-ol Hydrochloride
  • Applications : Found in CNS-targeting drugs due to the piperidine scaffold’s affinity for neurotransmitter receptors.
  • Research gaps: Limited data on strain-induced effects compared to BCP derivatives .

Biological Activity

Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride is a novel bicyclic amino acid derivative characterized by its unique bicyclo[1.1.1]pentane structure. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand for glutamate receptors, which play a critical role in neurotransmission and various neurological disorders.

Structure and Composition

The chemical formula of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride is C11H20ClNO2C_{11}H_{20}ClNO_2 with a molecular weight of 233.74 g/mol. Its unique bicyclic structure contributes to its rigidity and metabolic stability, enhancing its pharmacokinetic profiles.

PropertyValue
Molecular FormulaC₁₁H₂₀ClNO₂
Molecular Weight233.74 g/mol
CAS Number944278-22-2
Purity97%

Research indicates that compounds featuring the bicyclo[1.1.1]pentane scaffold exhibit interesting biological activities, particularly as ligands for glutamate receptors, which are critical in neurotransmission. The unique stereochemistry of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate may enhance its ability to interact with these biological targets, potentially leading to novel therapeutic agents for neurological disorders.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with various biological targets:

  • Neurotransmitter Interaction : In vitro studies have demonstrated that methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate acts as a selective agonist for certain glutamate receptor subtypes, suggesting its potential in treating conditions such as epilepsy and depression .
  • Pharmacokinetics : The compound has shown improved metabolic stability compared to traditional amino acids, indicating a longer duration of action in vivo due to reduced susceptibility to enzymatic degradation .

Comparative Analysis with Related Compounds

A comparative analysis of related bicyclic amino acids highlights the diversity within this class of compounds and their varying biological activities:

Compound NameStructural FeaturesSimilarity
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic AcidBicyclic structure with Boc protectionHigh
(2S)-3-(3′-carboxybicyclo[1.1.1]pentyl)alanineBicyclic structure with carboxylic acidModerate
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylateBicyclic structure with methyl esterHigh
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylateCyclohexane derivative with similar groupsModerate

This table illustrates how slight variations in structure can lead to significant differences in biological activity and application potential.

Q & A

Q. What synthetic strategies are effective for preparing methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride, and how do reaction conditions impact enantiomeric purity?

Methodological Answer :

  • Key Steps :
    • Bicyclo[1.1.1]pentane Synthesis : Use photochemical or transition-metal-catalyzed [2+2] cycloaddition to construct the bicyclo[1.1.1]pentane scaffold .
    • Amino Acid Coupling : Employ chiral auxiliary-mediated methods (e.g., Evans oxazolidinones) to ensure (2S)-stereochemistry .
    • Hydrochloride Formation : React the free base with HCl in anhydrous methanol to improve solubility and crystallinity .
  • Critical Variables :
    • Temperature control (<0°C) during HCl addition prevents racemization.
    • Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric purity (>98% ee) .

Q. How can researchers validate the structural integrity of the bicyclo[1.1.1]pentane moiety in this compound?

Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with computed data (e.g., PubChem’s InChI-derived models) to confirm bicyclo geometry .
    • X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement .
    • Mass Spectrometry : Use high-resolution LC-MS to confirm molecular ion peaks (e.g., [M+H+^+] at m/z 244.1) .

Advanced Research Questions

Q. What experimental designs resolve discrepancies in reported bioactivity data for bicyclo[1.1.1]pentane-containing amino acid derivatives?

Methodological Answer :

  • Controlled Variables :
    • Purity : Ensure ≥95% purity via SPE purification (Oasis HLB cartridges) to eliminate confounding impurities .
    • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) with buffered solutions (pH 7.4) to mimic physiological conditions .
    • Negative Controls : Include structurally similar analogs (e.g., phenylalanine derivatives) to isolate bicyclo-specific effects .
  • Case Study : Inconsistent IC50_{50} values for kinase inhibition were traced to residual solvents (e.g., DMSO); replacing with aqueous buffers improved reproducibility .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

Methodological Answer :

  • In Silico Tools :
    • ADME Prediction : Use SwissADME to estimate logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability .
    • Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma protein binding .
    • Metabolic Pathways : Employ Schrödinger’s MetaSite to identify potential cytochrome P450 oxidation sites .
  • Validation : Cross-reference predictions with in vivo rodent studies measuring plasma half-life (e.g., t1/2_{1/2} ≈ 3.2 hrs) .

Q. What advanced chromatographic techniques address diastereomer separation challenges during purification?

Methodological Answer :

  • Optimized Protocols :
    • HPLC Conditions : Use a C18 column (4.6 × 250 mm) with gradient elution (5–95% acetonitrile in 0.1% TFA) to resolve diastereomers .
    • Chiral Stationary Phases : Employ cellulose-based columns (e.g., Chiralcel OD-H) for enantiomer separation .
    • Fraction Analysis : Pool fractions only after confirming homogeneity via TLC (Rf_f = 0.3 in EtOAc/hexane 1:1) .

Q. Data Contradiction Analysis

Q. Why do kinetic studies report conflicting rate constants for hydrolysis of the methyl ester group?

Methodological Answer :

  • Root Causes :
    • pH Variability : Hydrolysis rates increase exponentially above pH 7; studies conducted at pH 6.0 vs. 7.4 yield divergent kobs_{obs} values .
    • Temperature : Elevated temperatures (37°C vs. 25°C) accelerate degradation (Q10_{10} ≈ 2.5) .
  • Resolution : Standardize hydrolysis assays at physiological pH (7.4) and 37°C, using phosphate-buffered saline .

Q. Stability and Storage Guidelines

  • Optimal Conditions : Store lyophilized solid at -20°C under argon; reconstitute in degassed water to prevent oxidation .
  • Degradation Markers : Monitor via LC-MS for peaks at m/z 228.1 (hydrolyzed product) and 180.0 (bicyclo fragment) .

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